molecular formula C14H10FN3O4 B6055078 3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide

3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide

Cat. No.: B6055078
M. Wt: 303.24 g/mol
InChI Key: SONFVBFLIUESJZ-LZYBPNLTSA-N
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Description

3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, also known as FNH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. FNH is a hydrazone derivative of benzohydrazide, which is a versatile compound used in the synthesis of various bioactive molecules. In

Mechanism of Action

The mechanism of action of 3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to possess significant anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, this compound has been reported to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has several advantages for lab experiments, including its ease of synthesis and high purity. Furthermore, this compound has been shown to exhibit significant biological activity at low concentrations, which makes it a cost-effective reagent for various experiments. However, this compound has some limitations, including its limited solubility in water and organic solvents, which can affect its bioavailability and efficacy in vivo.

Future Directions

The potential applications of 3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in various fields of science make it an attractive compound for further research. Future studies could focus on the optimization of the synthesis method to improve the yield and purity of this compound. Furthermore, the mechanism of action of this compound could be further elucidated to identify its molecular targets and signaling pathways. Future studies could also investigate the in vivo efficacy and toxicity of this compound to evaluate its potential as a therapeutic agent. Additionally, the use of this compound in agriculture as a pesticide or herbicide could be explored.

Synthesis Methods

The synthesis of 3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves the condensation reaction between 3-fluorobenzaldehyde and 2-hydroxy-5-nitrobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield. The purity of this compound can be confirmed by various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

3-fluoro-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been reported to possess significant antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, this compound has been shown to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

3-fluoro-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4/c15-11-3-1-2-9(6-11)14(20)17-16-8-10-7-12(18(21)22)4-5-13(10)19/h1-8,19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFVBFLIUESJZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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